molecular formula C23H29NO3 B12740722 4-Piperidinol, 1-(2-hydroxy-3-phenoxycyclohexyl)-4-phenyl-, (1-alpha,2-beta,3-alpha)- CAS No. 108661-68-3

4-Piperidinol, 1-(2-hydroxy-3-phenoxycyclohexyl)-4-phenyl-, (1-alpha,2-beta,3-alpha)-

Cat. No.: B12740722
CAS No.: 108661-68-3
M. Wt: 367.5 g/mol
InChI Key: WEORSIXKJFUJDW-BHDDXSALSA-N
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Description

4-Piperidinol, 1-(2-hydroxy-3-phenoxycyclohexyl)-4-phenyl-, (1-alpha,2-beta,3-alpha)- is a complex organic compound that belongs to the class of piperidines. Piperidines are six-membered heterocyclic compounds containing nitrogen. This particular compound is characterized by the presence of a piperidine ring substituted with hydroxy, phenoxy, and phenyl groups, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidinol, 1-(2-hydroxy-3-phenoxycyclohexyl)-4-phenyl-, (1-alpha,2-beta,3-alpha)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. Techniques such as microwave-assisted synthesis and catalytic hydrogenation are employed to streamline the process and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

4-Piperidinol, 1-(2-hydroxy-3-phenoxycyclohexyl)-4-phenyl-, (1-alpha,2-beta,3-alpha)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

4-Piperidinol, 1-(2-hydroxy-3-phenoxycyclohexyl)-4-phenyl-, (1-alpha,2-beta,3-alpha)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Piperidinol, 1-(2-hydroxy-3-phenoxycyclohexyl)-4-phenyl-, (1-alpha,2-beta,3-alpha)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Piperidinol, 1-(2-hydroxy-3-phenoxycyclohexyl)-4-phenyl-, (1-alpha,2-beta,3-alpha)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxy, phenoxy, and phenyl groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

108661-68-3

Molecular Formula

C23H29NO3

Molecular Weight

367.5 g/mol

IUPAC Name

1-[(1S,2R,3R)-2-hydroxy-3-phenoxycyclohexyl]-4-phenylpiperidin-4-ol

InChI

InChI=1S/C23H29NO3/c25-22-20(12-7-13-21(22)27-19-10-5-2-6-11-19)24-16-14-23(26,15-17-24)18-8-3-1-4-9-18/h1-6,8-11,20-22,25-26H,7,12-17H2/t20-,21+,22+/m0/s1

InChI Key

WEORSIXKJFUJDW-BHDDXSALSA-N

Isomeric SMILES

C1C[C@@H]([C@H]([C@@H](C1)OC2=CC=CC=C2)O)N3CCC(CC3)(C4=CC=CC=C4)O

Canonical SMILES

C1CC(C(C(C1)OC2=CC=CC=C2)O)N3CCC(CC3)(C4=CC=CC=C4)O

Origin of Product

United States

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